1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(tert-butyl)isoxazol-3-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(tert-butyl)isoxazol-3-yl)urea is a urea derivative characterized by a benzo[d][1,3]dioxole moiety linked to a 5-(tert-butyl)isoxazole group via a urea bridge. This compound’s structural uniqueness positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulky substituents are advantageous.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)12-7-13(18-22-12)17-14(19)16-9-4-5-10-11(6-9)21-8-20-10/h4-7H,8H2,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUJGFVSQMUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(tert-butyl)isoxazol-3-yl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring through a urea functional group, which is hypothesized to contribute to its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor properties. A study evaluating various compounds related to this structure found that several exhibited potent growth inhibition against human cancer cell lines such as HeLa, A549, and MCF-7. Notably, some compounds showed IC50 values below 5 μM, indicating strong cytotoxic activity.
Case Study: Antitumor Evaluation
A specific focus was placed on compound C27 , which demonstrated remarkable activity against the HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively. The mechanism of action was investigated through apoptosis assays and cell cycle analysis, revealing that C27 induced apoptosis and caused S-phase and G2/M-phase cell cycle arrest in the HeLa cell line .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | Apoptosis induction |
| C27 | A549 | 3.52 ± 0.49 | Cell cycle arrest |
| C7 | A549 | 2.06 ± 0.09 | - |
| C16 | MCF-7 | 2.55 ± 0.34 | - |
Antibacterial Activity
In addition to its antitumor potential, the compound's derivatives have been evaluated for antibacterial properties. A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles were synthesized and tested against various bacterial strains.
Findings on Antibacterial Efficacy
The results indicated that these compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivative 4e showed minimum inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus, outperforming standard antibacterial agents .
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how variations in chemical structure influence biological activity. Modifications at specific positions on the benzo[d][1,3]dioxole and isoxazole rings were found to significantly alter both antitumor and antibacterial activities.
Key Observations:
- Substituents on the Urea Moiety : The presence of tert-butyl groups enhanced lipophilicity, which correlated with increased cellular uptake.
- Positioning of Functional Groups : Variations in the positioning of functional groups on the isoxazole ring affected the binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in the target compound may improve binding specificity to hydrophobic pockets in biological targets compared to smaller substituents (e.g., methyl in ).
- Electronic Properties : Electron-withdrawing groups (e.g., pyridazine in ) or sulfur-containing heterocycles (e.g., bis(thiazole) in ) modulate reactivity and interaction with polar residues.
Physicochemical Properties
Comparative data for solubility, logP, and molecular weight:
| Compound | Molecular Weight (g/mol) | Calculated logP | Aqueous Solubility (mg/mL) | References |
|---|---|---|---|---|
| Target Compound | ~345 | ~3.5 (estimated) | Low (tert-butyl increases lipophilicity) | — |
| Methylisoxazole Urea | 329 | 2.8 | Moderate | |
| Pyridazine Urea | 357 | 2.2 | Moderate (due to ketone group) | |
| Bis(thiazole) Urea | 413 | 4.1 | Very low |
Key Trends :
- Solubility : Bulky substituents reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
